KRAS G12C inhibitor 37

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

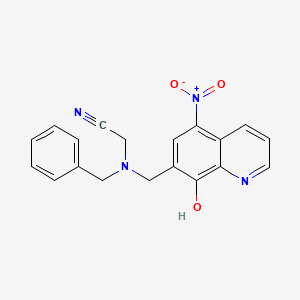

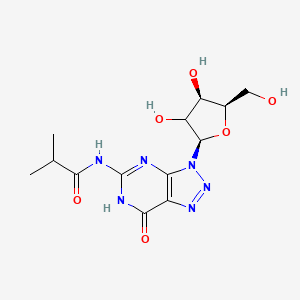

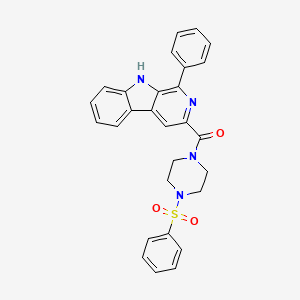

KRAS G12C inhibitor 37 is a small molecule compound designed to target the KRAS G12C mutation, a common oncogenic driver in various cancers, particularly non-small cell lung cancer (NSCLC). This mutation results in a glycine-to-cysteine substitution at position 12 of the KRAS protein, leading to uncontrolled cell proliferation and tumor growth. KRAS G12C inhibitors, including this compound, aim to selectively bind to the mutant protein and inhibit its activity, thereby halting cancer progression .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of KRAS G12C inhibitor 37 involves multiple steps, including the introduction of chiral building blocks and the formation of a tetrahydropyridopyrimidine core. The process typically starts with a Boc-protected tetrahydropyridopyrimidine, followed by regioselective nucleophilic aromatic substitution (SNAr) reactions to introduce various functional groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of transition-metal-free oxidation processes and chromatography-free purification methods to improve yield and efficiency .

Análisis De Reacciones Químicas

Types of Reactions

KRAS G12C inhibitor 37 undergoes several types of chemical reactions, including:

Oxidation: Conversion of sulfide intermediates to sulfoxides or sulfones.

Reduction: Reduction of nitro groups to amines.

Substitution: Nucleophilic aromatic substitution (SNAr) reactions to introduce various functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions include the final this compound compound with a tetrahydropyridopyrimidine core, substituted piperazine, and other functional groups essential for its biological activity .

Aplicaciones Científicas De Investigación

KRAS G12C inhibitor 37 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the reactivity and binding properties of KRAS G12C inhibitors.

Biology: Investigated for its effects on cellular signaling pathways and its ability to induce apoptosis in cancer cells.

Medicine: Undergoing clinical trials for the treatment of KRAS G12C-mutant cancers, particularly NSCLC. .

Mecanismo De Acción

KRAS G12C inhibitor 37 exerts its effects by covalently binding to the cysteine residue at position 12 of the KRAS protein. This binding locks the protein in its inactive GDP-bound state, preventing it from activating downstream signaling pathways such as the RAF-MEK-ERK and PI3K-AKT pathways. By inhibiting these pathways, the compound effectively halts cell proliferation and induces apoptosis in cancer cells .

Comparación Con Compuestos Similares

KRAS G12C inhibitor 37 is compared with other similar compounds, such as sotorasib (AMG 510) and adagrasib (MRTX849). While all these compounds target the same KRAS G12C mutation, this compound may offer unique advantages in terms of binding affinity, selectivity, and resistance profiles .

List of Similar Compounds

- Sotorasib (AMG 510)

- Adagrasib (MRTX849)

- Glecirasib (JAB-21822)

- FMC-376

- RM-018 .

This compound represents a promising advancement in the targeted treatment of KRAS G12C-mutant cancers, with ongoing research aimed at optimizing its efficacy and overcoming resistance mechanisms.

Propiedades

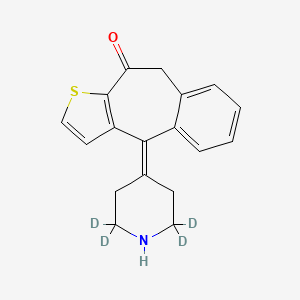

Fórmula molecular |

C35H39F3N8O2 |

|---|---|

Peso molecular |

660.7 g/mol |

Nombre IUPAC |

1-[7-[2-[3-(dimethylamino)azetidin-1-yl]-6-ethenyl-7-(5-methyl-1H-indazol-4-yl)-8-(2,2,2-trifluoroethoxy)quinazolin-4-yl]-2,7-diazaspiro[3.5]nonan-2-yl]prop-2-en-1-one |

InChI |

InChI=1S/C35H39F3N8O2/c1-6-22-14-24-30(31(48-20-35(36,37)38)29(22)28-21(3)8-9-26-25(28)15-39-42-26)40-33(45-16-23(17-45)43(4)5)41-32(24)44-12-10-34(11-13-44)18-46(19-34)27(47)7-2/h6-9,14-15,23H,1-2,10-13,16-20H2,3-5H3,(H,39,42) |

Clave InChI |

AHOBXXAGZPGARY-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C2=C(C=C1)NN=C2)C3=C(C4=C(C=C3C=C)C(=NC(=N4)N5CC(C5)N(C)C)N6CCC7(CC6)CN(C7)C(=O)C=C)OCC(F)(F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12403358.png)

![N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide;hydrochloride](/img/structure/B12403365.png)